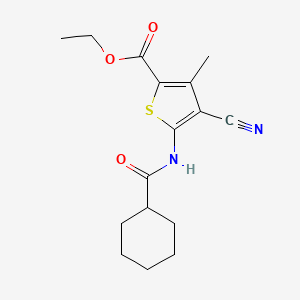

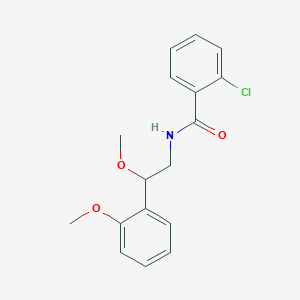

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 116170-84-4 . It has a molecular weight of 227.31 .

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate” were not found, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . They can act as both an N- and C-nucleophile, and upon treatment with various reactants, attack can take place at multiple sites .

Aplicaciones Científicas De Investigación

Synthesis Routes and Derivative Formation

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate serves as an intermediate in the synthesis of complex organic compounds, demonstrating its versatility in organic chemistry. For instance, cyclization of related compounds in the presence of cold concentrated sulfuric acid has been shown to afford derivatives such as 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which are further employed in the synthesis of a range of octahydrophenanthrene derivatives (Wilamowski et al., 1995). These processes highlight the compound's role in facilitating the construction of complex molecular architectures.

Fluorescence Properties and Characterization

The fluorescence property of thiophene derivatives, including those structurally related to ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate, has been studied, revealing potential applications in material science. The synthesis and characterization of such compounds, investigating their novel fluorescence properties, suggest their utility in developing new fluorescent materials (Guo Pusheng, 2009).

Catalytic and Electro-catalytic Applications

Polymer-supported systems incorporating thiophene derivatives have shown significant promise in catalytic applications. For example, films of poly(3,4-ethylenedioxythiophene) doped with metal particle catalysts and reagents have demonstrated catalytic activity in reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011). This suggests the potential of ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate derivatives in enhancing the efficiency of (electro-)catalytic processes.

Dye Synthesis and Textile Application

The complexation of disperse dyes derived from thiophene with metals like Cu, Co, and Zn, and their application on textiles, is another significant area of research. Synthesis of such dyes followed by metal complexation has been explored, revealing that these dyes and their complexes exhibit good to excellent fastness properties on polyester and nylon fabrics, in addition to offering varied shades of violet and brown (Abolude et al., 2021). This underscores the role of thiophene derivatives in the development of new materials for the textile industry.

Propiedades

IUPAC Name |

ethyl 4-cyano-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-3-21-16(20)13-10(2)12(9-17)15(22-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFHMJBLZMQHTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)

![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)

![(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B2368353.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2368360.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2368361.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2368362.png)